4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide
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Description
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C12H21BO4S and its molecular weight is 272.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The borylation process can lead to the formation of new compounds, such as pinacol benzyl boronate , which may have various downstream effects.
Result of Action
The result of the compound’s action is the formation of new compounds through borylation . For example, it can lead to the formation of pinacol benzyl boronate . The exact molecular and cellular effects depend on the specific targets and the resulting compounds.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically between 2-8°C . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s stability and efficacy.
Properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4S/c1-11(2)12(3,4)17-13(16-11)9-10-5-7-18(14,15)8-6-10/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJNWKJHICZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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